molecular formula C11H18ClN3O B1487039 6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride CAS No. 1178005-36-1

6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride

Cat. No.: B1487039
CAS No.: 1178005-36-1
M. Wt: 243.73 g/mol
InChI Key: CWQNANJBPVJIJR-IRIIKGHASA-N
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Description

6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a pyridine ring, and an oxime group, making it a versatile molecule for different scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride typically involves multiple steps, starting with the preparation of the pyridine derivative. One common synthetic route includes the reaction of 4-pyridinylmethylamine with a suitable hexanone derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent and an acid catalyst to facilitate the formation of the oxime group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or protein interactions. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to modulate biological processes can be harnessed to create therapeutic agents for various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-1-pyridin-4-YLbutan-1-one oxime hydrochloride

  • 2-Amino-1-pyridin-4-YLpentan-1-one oxime hydrochloride

  • 3-Amino-1-pyridin-4-YLhexan-1-one oxime hydrochloride

Uniqueness: 6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride stands out due to its specific structural features, such as the length of the carbon chain and the position of the amino group. These differences can influence its reactivity and biological activity, making it unique compared to similar compounds.

Properties

IUPAC Name

(NZ)-N-(6-amino-1-pyridin-4-ylhexylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-4-11(14-15)10-5-8-13-9-6-10;/h5-6,8-9,15H,1-4,7,12H2;1H/b14-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQNANJBPVJIJR-IRIIKGHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NO)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C(=N\O)/CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride
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6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride
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6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride
Reactant of Route 6
6-Amino-1-pyridin-4-YL-hexan-1-one oxime hydrochloride

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